molecular formula C19H16N2O4S B6549523 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 1040641-76-6

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide

Cat. No.: B6549523
CAS No.: 1040641-76-6
M. Wt: 368.4 g/mol
InChI Key: PXZUYZNCVPDPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]Methyl}-2-(Methylsulfanyl)Benzamide features a benzodioxole moiety linked to a 1,2-oxazole core, which is further substituted with a methylsulfanyl-benzamide group.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-26-18-5-3-2-4-14(18)19(22)20-10-13-9-16(25-21-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZUYZNCVPDPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action:

The primary targets of F2493-1900 are enzymes known as cyclooxygenases (COX). COX enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. Specifically, COX1 and COX2 are the two major isoforms of COX membrane-bound enzymes. COX1 maintains essential functions in the cardiovascular and gastrointestinal systems, while COX2 is associated with inflammation and pain responses.

Mode of Action:

F2493-1900 interacts with COX enzymes, inhibiting their activity. By doing so, it disrupts the conversion of arachidonic acid into prostaglandin H2, which is a precursor for other prostaglandins. The inhibition of COX1 and COX2 leads to reduced inflammation, pain relief, and altered physiological responses. Notably, F2493-1900 exhibits selectivity for both COX1 and COX2, making it a promising candidate for therapeutic applications.

Result of Action:

The molecular and cellular effects of F2493-1900’s action include:

Action Environment:

Environmental factors, such as pH, temperature, and tissue-specific conditions, can impact F2493-1900’s efficacy and stability. For instance:

    Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues with Benzodioxole-Oxazole Hybrids

    Compound V003-0902
    • Structure : N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-Chloro-N-{[5-(2-Methoxyphenyl)-1,2-Oxazol-3-yl]Methyl}Benzamide
    • Molecular Formula : C₂₆H₂₁ClN₂O₅
    • Molecular Weight : 476.92 g/mol
    • Key Features : Incorporates a 4-chlorobenzamide and 2-methoxyphenyl-oxazole. The chlorine substituent may enhance lipophilicity and binding to hydrophobic pockets in biological targets.
    • Relevance : Demonstrates how halogenation and methoxy groups influence pharmacokinetics compared to the methylsulfanyl group in the target compound .
    Compound V028-9604
    • Structure : N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-N-{[5-(2,4-Dimethylphenyl)-1,2-Oxazol-3-yl]Methyl}Cyclopentanecarboxamide
    • Molecular Formula : C₂₆H₂₈N₂O₄
    • Molecular Weight : 432.52 g/mol
    • Key Features : Replaces benzamide with cyclopentanecarboxamide and introduces dimethylphenyl on the oxazole. This modification reduces steric hindrance and alters metabolic stability .

    Analogues with Methylsulfanyl or Thioether Functionalities

    N-{3-(Methylsulfanyl)-1-[5-(Phenylamino)-1,3,4-Thiadiazole-2-yl]Propyl}Benzamide [12]
    • Molecular Formula: Not explicitly provided, but likely contains a thiadiazole core.
    • Activity : Exhibits potent inhibition of Influenza A H3N2 (EC₅₀ = 31.4 μM).
    • Comparison : The methylsulfanyl group in this compound and the target molecule may enhance interactions with cysteine residues in viral proteases or host receptors .
    Alda-1 (N-(1,3-Benzodioxol-5-ylMethyl)-2,6-Dichlorobenzamide)
    • Structure : Benzodioxole linked to dichlorobenzamide.
    • Activity : Modulates aldehyde dehydrogenase (ALDH) activity, relevant in oxidative stress pathways.
    • Comparison : The absence of an oxazole ring and presence of dichloro groups in Alda-1 highlight divergent biological targets compared to the target compound .

    Benzamide Derivatives with Heterocyclic Substitutions

    Compound 10 (Ranbp2 Inhibitor)
    • Structure : N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)Butanamido]Benzamide
    • Key Features: Combines benzodioxole with isoindole-dione, a motif known for kinase inhibition.
    • Comparison : The isoindole-dione moiety introduces rigidity and hydrogen-bonding capacity, contrasting with the methylsulfanyl group’s flexibility .

    Data Tables for Comparative Analysis

    Table 1: Structural and Pharmacological Comparison

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source
    Target Compound C₂₀H₁₇N₂O₄S 381.43 Benzodioxole, oxazole, methylsulfanyl Hypothesized enzyme modulation
    V003-0902 C₂₆H₂₁ClN₂O₅ 476.92 Chlorobenzamide, methoxyphenyl Structural analogue
    V028-9604 C₂₆H₂₈N₂O₄ 432.52 Cyclopentanecarboxamide Reduced steric hindrance
    Alda-1 C₁₅H₁₁Cl₂NO₃ 316.16 Dichlorobenzamide ALDH activation
    N-{3-(Methylsulfanyl)... [12] Not provided ~350 (estimated) Thiadiazole, methylsulfanyl Influenza A inhibition (EC₅₀ 31.4 μM)

    Table 2: Substituent Impact on Activity

    Substituent Type Example Compound Effect on Properties
    Methylsulfanyl Target Compound Enhances sulfur-mediated binding; modulates redox activity
    Chloro V003-0902 Increases lipophilicity; potential toxicity concerns
    Methoxy V003-0949 Improves solubility; may reduce metabolic stability
    Cyclopentane V028-9604 Reduces steric hindrance; alters conformational flexibility

    Research Findings and Implications

    • Antiviral Potential: Methylsulfanyl-containing compounds like the target molecule and the thiadiazole derivative from show promise in targeting viral proteases or polymerases .
    • Enzyme Modulation : Benzodioxole-oxazole hybrids may interact with cytochrome P450 or ALDH enzymes, as seen in Alda-1 .
    • Synthetic Challenges : The oxazole ring’s stability under physiological conditions requires evaluation, particularly compared to more robust heterocycles like triazoles or thiadiazoles .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.